molecular formula C16H15BrN2O2S2 B2512535 (Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851080-60-9

(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2512535
CAS No.: 851080-60-9
M. Wt: 411.33
InChI Key: YWFHYYIDFHMRGA-VLGSPTGOSA-N
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Description

(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetically designed compound of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a protein kinase inhibitor. Its core structure is based on a benzothiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities. The molecule features a (Z)-configured imine (ylidene) which is critical for its planar conformation and ability to bind to the ATP-binding pocket of various kinases. This compound is structurally related to established kinase inhibitors, such as dabrafenib, and serves as a valuable chemical probe for investigating dysregulated signaling pathways in disease models, particularly in oncology. Researchers utilize this compound to study the mechanisms of cell proliferation, apoptosis, and to validate novel kinase targets. Its specific substitution pattern, including the bromothiophene carboxamide moiety, is engineered to modulate selectivity and potency, making it a crucial tool for structure-activity relationship (SAR) studies aimed at developing next-generation targeted therapies. The primary research applications include in vitro enzymatic assays to determine inhibitory constants (Ki/IC50) and cell-based assays to assess efficacy in inhibiting cancer cell growth. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S2/c1-4-19-13-10(21-3)6-5-9(2)14(13)23-16(19)18-15(20)11-7-8-12(17)22-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFHYYIDFHMRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Br)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antibacterial, antifungal, and anticancer activities.

Synthesis

The synthesis of this compound involves several synthetic pathways, typically including condensation reactions and modifications of existing benzothiazole derivatives. Recent studies have highlighted various methods such as:

  • Knoevenagel Condensation : This reaction is often utilized for forming carbon-carbon bonds, which is crucial for constructing the core structure of the compound.
  • Molecular Hybridization Techniques : These techniques allow for the combination of different molecular frameworks to enhance biological activity.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Recent studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µM)Inhibition (%)
Escherichia coli0.2198
Pseudomonas aeruginosa0.2195
Micrococcus luteus0.1590
Candida albicans0.3085

These results suggest that this compound has promising potential as an antimicrobial agent.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Findings :
    • The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate to high efficacy.
    • Mechanistic studies revealed that it may inhibit the proliferation of cancer cells by disrupting cell cycle progression and promoting apoptosis.

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro:

  • In Vitro Study : A study on MCF-7 cells showed a significant reduction in cell viability when treated with concentrations above 5 µM, with a notable increase in apoptotic markers.
  • In Vivo Study : Animal models treated with the compound demonstrated a reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • DNA Gyrase Binding : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, a vital enzyme for bacterial DNA replication.
  • Apoptosis Induction : In cancer cells, it activates caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

Research Findings and Limitations

Gaps in Evidence

  • Further studies on solubility, stability, and in vitro activity are needed.

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